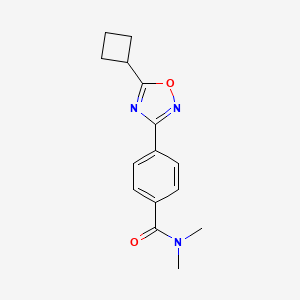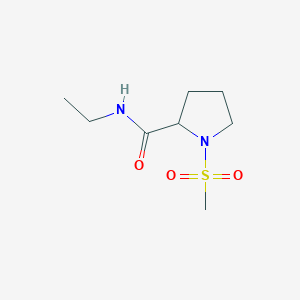![molecular formula C15H17N3O B7548713 N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B7548713.png)
N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.
Wirkmechanismus
The mechanism of action of N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide is not fully understood, but several studies have shed light on its potential modes of action. One study showed that this compound inhibits the activity of a protein known as AKT, which is involved in cell growth and survival. This inhibition leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor activity, this compound has been shown to inhibit the activity of several other proteins involved in cell growth and survival. It has also been shown to have anti-inflammatory effects, and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide in lab experiments is its potent anti-tumor activity. This makes it a valuable tool for researchers studying cancer biology and the development of new cancer treatments. However, one limitation of this compound is its relatively complex synthesis method, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several potential future directions for research on N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide. One area of interest is the development of new cancer treatments based on this compound. Another potential direction is the study of its anti-inflammatory effects, and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound, and to identify other potential applications in scientific research.
Synthesemethoden
The synthesis of N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide is a complex process that involves several steps. One common method for synthesizing this compound involves the reaction of 2-methylimidazole with 4-chlorobenzyl chloride, followed by the reaction of the resulting intermediate with cyclopropanecarboxylic acid. This method has been used successfully in several studies, and has been shown to produce high yields of the desired compound.
Wissenschaftliche Forschungsanwendungen
N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide has a wide range of potential applications in scientific research. One area where this compound has been extensively studied is in the field of cancer research. Studies have shown that this compound exhibits potent anti-tumor activity in several different types of cancer cells, making it a promising candidate for the development of new cancer treatments.
Eigenschaften
IUPAC Name |
N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-11-16-8-9-18(11)14-6-2-12(3-7-14)10-17-15(19)13-4-5-13/h2-3,6-9,13H,4-5,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJCUNVGEHMKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC=C(C=C2)CNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B7548632.png)
![5-acetyl-N-(3,5-dimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548637.png)
![ethyl 3-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-(4-methylphenyl)-4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-7(3H)-carboxylate](/img/structure/B7548648.png)

![Morpholino[2-(1-pyrrolidinyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7548660.png)
![N-1,3-benzothiazol-2-yl-1-[2-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperidine-4-carboxamide](/img/structure/B7548662.png)
![5-acetyl-N-benzyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7548665.png)
![N-[4-(1H-imidazol-1-yl)benzyl]nicotinamide](/img/structure/B7548684.png)

![1-pyrrolidinyl[6-(1H-pyrrol-1-yl)-3-pyridyl]methanone](/img/structure/B7548720.png)
![N~1~-{1-methyl-2-oxo-2-[4-(2-pyridyl)piperazino]ethyl}-1-cyclobutanecarboxamide](/img/structure/B7548725.png)
methanone](/img/structure/B7548728.png)

![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B7548745.png)